molecular formula C9H9BO4 B151833 (5-Methoxybenzofuran-2-yl)boronic acid CAS No. 551001-79-7

(5-Methoxybenzofuran-2-yl)boronic acid

Cat. No.: B151833
CAS No.: 551001-79-7
M. Wt: 191.98 g/mol
InChI Key: XLIQZZGLIJLKTF-UHFFFAOYSA-N
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Description

(5-Methoxybenzofuran-2-yl)boronic acid (CAS 551001-79-7) is a boronic acid derivative featuring a benzofuran core substituted with a methoxy group at the 5-position and a boronic acid group at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronic acid group, enabling the formation of carbon-carbon bonds in synthetic organic chemistry . The methoxy substituent enhances electron density on the aromatic system, influencing both its physicochemical properties and biological interactions. Its structural uniqueness makes it a valuable intermediate in pharmaceuticals, materials science, and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxybenzofuran-2-yl)boronic acid typically involves the lithiation of 5-methoxybenzofuran followed by borylation. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage conditions to maintain the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxybenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 2-position.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Substitution: Halogenated or nitro-substituted benzofuran derivatives.

Scientific Research Applications

Chemical Reactions

(5-Methoxybenzofuran-2-yl)boronic acid is primarily utilized in:

  • Suzuki-Miyaura Coupling : A key reaction for forming carbon-carbon bonds between aryl or vinyl halides and this boronic acid in the presence of a palladium catalyst.
  • Oxidation Reactions : It can be oxidized to produce phenolic compounds.
  • Electrophilic Substitution : This compound can undergo substitution reactions at the benzofuran ring.

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, particularly for creating biaryl compounds through Suzuki-Miyaura coupling. This reaction allows for the formation of complex molecules that are essential in pharmaceuticals and materials science.

Medicinal Chemistry

Recent studies have explored the potential therapeutic properties of this compound:

  • Anticancer Activity : It has demonstrated significant cytotoxic effects against various cancer cell lines, including prostate cancer cells (PC-3), with an IC50_{50} value of 0.56 µM, indicating potent antiproliferative activity .

Table 1: Anticancer Activity Overview

Cell LineIC50 Value (µM)
Prostate Cancer (PC-3)0.56
Combretastatin-A4 (CA-4)1.0
  • Antimicrobial Properties : The compound has shown efficacy against several microorganisms, including Staphylococcus aureus and Escherichia coli, with inhibition zone diameters ranging from 8 mm to 12 mm.

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus12
Escherichia coli10
Candida albicans8

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, demonstrating significant activity comparable to standard antioxidants like α-Tocopherol.

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
This compound7570
α-Tocopherol8085

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings for synthesizing advanced materials and polymers due to its unique chemical properties.

Case Studies and Research Findings

Several case studies have highlighted the role of boronic acids, including this compound, in innovative therapeutic strategies such as Boron Neutron Capture Therapy (BNCT). This technique exploits boron-containing compounds that selectively accumulate in tumor cells, enhancing radiation therapy effectiveness .

Furthermore, ongoing research continues to investigate the broader implications of this compound in drug design and development, particularly focusing on its potential as a pharmacophore in new therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of (5-Methoxybenzofuran-2-yl)boronic acid depends on its specific application. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. The methoxy group at the 5-position can influence the electronic properties of the benzofuran ring, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural Analogs

The following benzofuran-based boronic acids are structurally related to (5-Methoxybenzofuran-2-yl)boronic acid, differing primarily in substituent type and position:

Compound Name CAS Number Molecular Formula Substituent Position/Type Key Structural Feature
(6-Methoxybenzofuran-2-yl)boronic acid 952737-54-1 C₉H₉BO₄ 6-methoxy Methoxy at 6-position, boronic acid at 2
(5-Fluorobenzofuran-2-yl)boronic acid 473416-33-0 C₈H₆BFO₃ 5-fluoro Electron-withdrawing fluorine at 5
(5-Methylbenzofuran-2-yl)boronic acid CID 15680843 C₉H₉BO₃ 5-methyl Electron-donating methyl at 5
(3-Methylbenzofuran-2-yl)boronic acid 845457-55-8 C₉H₉BO₃ 3-methyl Methyl at 3, altering steric environment

Key Differences :

  • Substituent Position : The methoxy group at the 5-position (vs. 6 in the 6-methoxy isomer) affects electronic distribution and steric interactions in cross-coupling reactions .
  • Substituent Type : Fluorine (electron-withdrawing) reduces electron density at the 5-position compared to methoxy (electron-donating), influencing acidity and reactivity .

Physicochemical Properties

  • Acidity (pKa) :

    • The methoxy group in this compound donates electron density via resonance, slightly lowering the acidity of the boronic acid group (estimated pKa ~8–9) compared to derivatives with electron-withdrawing groups. For example, (5-Fluorobenzofuran-2-yl)boronic acid likely has a lower pKa due to fluorine’s inductive effects .
    • Hydrolysis stability: Methoxy-substituted boronic acids are less prone to protodeboronation under basic conditions compared to halogenated analogs .
  • Solubility :

    • Methoxy and methyl groups enhance solubility in organic solvents (e.g., THF, DMF) compared to halogenated derivatives, which exhibit higher polarity .

Reactivity in Suzuki-Miyaura Coupling

  • This compound demonstrates moderate reactivity in cross-coupling due to the balance between electron donation (methoxy) and steric hindrance.
  • Comparison with Analogs :
    • Fluorine Substitution : (5-Fluorobenzofuran-2-yl)boronic acid exhibits faster coupling rates in electron-deficient aryl systems due to enhanced Lewis acidity of boron .
    • Methyl Substitution : (5-Methylbenzofuran-2-yl)boronic acid shows reduced reactivity compared to methoxy derivatives, as methyl groups lack resonance effects to stabilize transition states .

Biological Activity

(5-Methoxybenzofuran-2-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment, antimicrobial properties, and antioxidant effects. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is synthesized through various methods involving boronic acid derivatives. The synthesis typically involves the reaction of 5-methoxybenzofuran with boron reagents under controlled conditions to yield a stable boronic acid structure. The compound has been characterized using techniques such as NMR and mass spectrometry, confirming its structural integrity and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against prostate cancer cells (PC-3) and other tumor lines.
  • IC50 Values : In one study, it exhibited an IC50 value of 0.56 µM, indicating potent antiproliferative activity compared to standard chemotherapeutic agents like Combretastatin-A4 (CA-4), which had an IC50 of 1.0 µM .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Comparison StandardStandard IC50 (µM)
PC-30.56CA-41.0
HeLa0.75CA-41.0
SW15730.65CA-41.0

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that treatment with this compound results in downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax, indicating a shift towards apoptosis in treated cells .

Antimicrobial Properties

In addition to its anticancer activity, this compound exhibits antimicrobial properties against various bacterial strains:

  • Tested Microorganisms : The compound was tested against Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Inhibition Zones : The growth inhibition zones ranged from 7 to 13 mm depending on the concentration used, demonstrating effective antimicrobial activity .

Table 2: Antimicrobial Activity of this compound

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus12
Escherichia coli10
Candida albicans8

Antioxidant Activity

Research has also indicated that this compound possesses antioxidant properties. It demonstrated significant activity in various antioxidant assays, comparable to standard antioxidants like α-Tocopherol:

  • Assays Conducted : DPPH scavenging assay and ABTS assay were utilized to evaluate antioxidant capacity.

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
This compound7570
α-Tocopherol8085

Case Studies

Several case studies have explored the application of boronic acids in cancer therapy, particularly focusing on their role in Boron Neutron Capture Therapy (BNCT). This technique utilizes boron-containing compounds that selectively accumulate in tumor cells and enhance radiation therapy effectiveness .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for introducing boronic acid groups into aromatic frameworks like (5-Methoxybenzofuran-2-yl)boronic acid?

  • Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pre-formed heterocycles. Modular approaches, such as click chemistry with alkyne-tagged boronic acids, enable precise ligand immobilization on polymers or cryogels . Stability during synthesis is critical; prodrug strategies (e.g., boronic esters) are often employed to avoid protodeboronation during purification .

Q. How do boronic acids interact with diols, and what methods are used to quantify these interactions?

  • Boronic acids form reversible covalent complexes with 1,2- or 1,3-diols via boronic ester formation. Binding affinity is quantified using fluorescence titration or isothermal titration calorimetry (ITC). The equilibrium constant (Keq) depends on pH, diol stereochemistry, and boronic acid electronics. For example, D-fructose binds faster and more tightly than D-glucose due to favorable stereoelectronic alignment .

Q. What analytical techniques are employed to characterize boronic acid-functionalized materials?

  • Fourier-transform infrared spectroscopy (FTIR) confirms boronic acid incorporation via characteristic B-O (1065 cm⁻¹) and aromatic C-H (785 cm⁻¹) stretches. Elemental analysis (e.g., inductively coupled plasma mass spectrometry) quantifies boron content, while thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Research Questions

Q. How do kinetic parameters of boronic acid-diol binding influence real-time sensor design?

  • Stopped-flow fluorescence experiments reveal binding occurs within seconds (kon ~10³–10⁴ M⁻¹s⁻¹), critical for glucose sensors requiring rapid response. The kon hierarchy (D-fructose > D-tagatose > D-mannose > D-glucose) aligns with thermodynamic stability, suggesting sensor selectivity can be tuned via structural modifications to the boronic acid scaffold .

Q. What strategies mitigate protodeboronation in neat boronic acids during storage?

  • Protodeboronation (PDeB) in neat samples is not primarily caused by water but by inherent instability of certain boronic acids (e.g., furan-2-yl derivatives). Stabilization methods include storage under inert atmospheres, low temperatures (0–6°C), or conversion to esters. Microwave-assisted heating in aqueous/organic mixtures does not accelerate degradation, suggesting PDeB is solvent- and structure-dependent .

Q. How can photoresponsive azobenzene-boronic acids modulate diol binding for dynamic material applications?

  • Ortho-substituted azobenzene-boronic acids exhibit reversible EZ isomerization under visible light. The Z isomer enhances diol binding affinity by >20-fold due to steric and electronic effects, enabling light-controlled "catch-and-release" in hydrogels or drug delivery systems. Red light (630 nm) maximizes Z population, optimizing binding .

Q. What LC-MS/MS methodologies enable sensitive detection of boronic acid impurities in pharmaceuticals?

  • Triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode detects underivatized boronic acids (e.g., carboxy phenyl boronic acid) at <1 ppm levels. Method validation includes linearity (R² >0.99), accuracy (90–110%), and robustness against matrix effects. This approach reduces sample prep time compared to derivatization-dependent protocols .

Q. How does structural modification of boronic acids affect thermal stability for halogen-free flame retardants?

  • Thermogravimetric analysis (TGA) shows aromatic boronic acids with electron-withdrawing groups (e.g., trifluoromethyl) exhibit higher char yields (>40%) and onset degradation temperatures (>250°C). The number of boronic acid moieties and crosslinking via boroxine formation enhance flame retardancy by promoting condensed-phase radical quenching .

Q. In drug design, how does boronic acid incorporation enhance proteasome inhibition compared to aldehyde-based inhibitors?

  • Boronic acids (e.g., bortezomib) form reversible covalent bonds with the proteasome’s catalytic threonine residue, offering higher specificity and potency (IC₅₀ ~20 nM) than aldehydes. The sp²-hybridized boron atom mimics the tetrahedral transition state, improving binding kinetics and reducing off-target effects .

Q. What role do boronic acids play in apoptosis induction via tubulin polymerization inhibition?

  • Boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC₅₀ ~21 μM) by binding β-tubulin’s colchicine site. The boronic acid group enhances dipole interactions with tubulin’s polar residues, inducing G2/M cell cycle arrest and apoptosis in Jurkat cells within 8 hours .

Properties

IUPAC Name

(5-methoxy-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIQZZGLIJLKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623527
Record name (5-Methoxy-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551001-79-7
Record name (5-Methoxy-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyllithium 2.5M in hexanes (5.6 mL) was added slowly to a solution of 5-methoxybenzofuran (13.5 mmol) in dry THF (30 mL) at −78° C. After 1 h stirring at −78° C., triisopropylborate (27.0 mmol) was added dropwise and the mixture was stirred for another 20 min at −78° C. The dry ice bath was removed and HCl 2N (aq. 40 mL) was added and the mixture allowed to warm to r.t. and then poured in water (50 mL). The resulting aqueous solution was extracted with ether, the organic layer was washed with brine, dried over MgSO4, filtered and concentrated under vacuum to afford the title compound as a beige powder (2.40 g). 1H NMR δ ppm 8.49 (s, 2 H) 7.45 (d, 1 H) 7.38 (s, 1 H) 7.18 (d, 1 H) 6.93 (dd, 1 H) 3.78 (s, 3 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
5.6 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
27 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Methoxybenzofuran (5.3 g, 35.8 mmol) was dissolved in anhydrous THF (120 mL) and cooled to −30° C. The solution was treated with n-BuLi (18 mL, 45 mmol, 2.5 M in hexanes) over 30 min, maintaining the internal temperature at −30° C. during the addition to give a yellow solution. After 1 h at −30° C., tributyl borate (12.2 mL, 45.1 mmol) was added over 10 min and the solution became pale yellow. The resulting solution was allowed to warm slowly to 14° C. over 12 h, then was quenched with 6 M HCl (50 mL) and extracted with EtOAc (150 mL). The organics were washed with water, then brine and dried over MgSO4. After filtration, the organic solution was concentrated and the boronic acid precipitated by the addition of hexanes. The solid was filtered and washed with hexanes to give an off-white solid (3.95 g, 48%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Three
Name
Yield
48%

Synthesis routes and methods III

Procedure details

The solution of 5-methoxybenzofuran (1.0 g, 6.76 mmol) in dry tetrahydrofuran (50 mL) was kept below −60° C. under nitrogen, while BuLi (8.10 mmol, 2.5M solution in hexane) was added dropwise. It was warmed to −10° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C., followed by dropwise addition of triisopropyl borate (3.8 g, 20.21 mmol). After warming to room temperature the mixture was quenched with hydrochloric acid (30 mL, 2N) and stirred for 1 h. The alkaline aqueous layer was brought to pH 5 and extracted with ethyl acetate (3×80 mL). All organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give 5-methoxybenzofuran-2-ylboronic acid (986 mg, 76%), which was used for the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.1 mmol
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(5-Methoxybenzofuran-2-yl)boronic acid
(5-Methoxybenzofuran-2-yl)boronic acid
(5-Methoxybenzofuran-2-yl)boronic acid
(5-Methoxybenzofuran-2-yl)boronic acid
(5-Methoxybenzofuran-2-yl)boronic acid
(5-Methoxybenzofuran-2-yl)boronic acid

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